molecular formula C22H23NO2 B11710753 benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B11710753
M. Wt: 333.4 g/mol
InChI Key: BDONQSMSTJBYNI-RCOXNQKVSA-N
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Description

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stereochemistry, which includes multiple chiral centers, making it an interesting subject for stereochemical studies and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, typically employing reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate: Similar structure but lacks the double bond in the bicyclic ring.

    Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxamide: Similar structure with an amide group instead of an ester.

Uniqueness

The unique features of benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate include its specific stereochemistry and the presence of both a bicyclic ring and an ester functional group. These characteristics make it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C22H23NO2/c1-16(18-10-6-3-7-11-18)23-20-13-12-19(14-20)21(23)22(24)25-15-17-8-4-2-5-9-17/h2-13,16,19-21H,14-15H2,1H3/t16-,19+,20-,21+/m1/s1

InChI Key

BDONQSMSTJBYNI-RCOXNQKVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@H]3C[C@@H]([C@H]2C(=O)OCC4=CC=CC=C4)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OCC4=CC=CC=C4)C=C3

Origin of Product

United States

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